molecular formula C9H10N2O2 B2388344 N-cyclopropyl-4-nitroaniline CAS No. 112033-47-3

N-cyclopropyl-4-nitroaniline

Cat. No.: B2388344
CAS No.: 112033-47-3
M. Wt: 178.191
InChI Key: VTJZKYAGHWZYQC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-nitroaniline (CAS: 112033-47-3 or 549476-61-1) is a secondary amine derivative of aniline featuring a nitro group at the para position and a cyclopropyl substituent on the amine nitrogen. Its molecular formula is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol. The compound is a yellow to orange crystalline solid, as indicated by Sigma-Aldrich, and is primarily utilized in early-stage chemical research as a building block for pharmaceuticals or agrochemicals due to its unique electronic and steric properties.

Properties

IUPAC Name

N-cyclopropyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-5-3-8(4-6-9)10-7-1-2-7/h3-7,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJZKYAGHWZYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-4-nitroaniline typically involves the nitration of N-cyclopropylaniline. The process can be summarized as follows:

    N-Cyclopropylaniline Preparation: Cyclopropylamine reacts with aniline in the presence of a suitable catalyst to form N-cyclopropylaniline.

    Nitration: The N-cyclopropylaniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-nitro derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of N-Cyclopropylaniline: Using large reactors and optimized conditions to maximize yield.

    Controlled Nitration: Employing continuous flow reactors to maintain precise control over reaction parameters, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: N-Cyclopropyl-4-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects. The cyclopropyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally or functionally related to N-cyclopropyl-4-nitroaniline, differing in substituent position, electronic effects, or functional groups:

Positional Isomers
  • N-Cyclopropyl-2-nitroaniline (CAS: 55432-23-0): Structural Difference: Nitro group at the ortho position. Impact: Reduced resonance stabilization compared to the para isomer, leading to lower acidity and altered reactivity in coupling reactions.
Substituent Variations
  • N-Isopropyl-4-fluoroaniline: Structural Difference: Fluoro substituent replaces the nitro group; isopropyl replaces cyclopropyl. Impact: The electron-withdrawing fluoro group is less deactivating than NO₂, making the amine less acidic. Applications: Used in pharmaceutical intermediates, where fluorine enhances bioavailability.
  • 4-Bromo-N-(cyclopropylmethyl)aniline (CAS: 356539-42-9):

    • Structural Difference : Bromo substituent at the para position; cyclopropylmethyl group on the amine.
    • Impact : Bromine’s steric bulk and polarizability facilitate cross-coupling reactions (e.g., Suzuki), unlike the nitro group, which is more reactive in reduction reactions.
Nitroaniline Derivatives
  • 4-Nitroaniline (CAS: 99-09-2):

    • Structural Difference : Lacks the cyclopropyl group.
    • Impact : Higher acidity (pKa ~1.0) due to unhindered resonance stabilization of the conjugate base. Melting point (~148°C) is likely higher than this compound due to symmetry and intermolecular hydrogen bonding.
    • Applications : Dye and explosive precursor.
  • 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline (CAS: 1582-09-8):

    • Structural Difference : Two nitro groups, trifluoromethyl substituent, and dipropylamine.
    • Impact : Enhanced electron-withdrawing effects increase oxidative stability and agrochemical activity (e.g., herbicides). The trifluoromethyl group improves lipid solubility, enhancing membrane penetration.

Physicochemical and Reactivity Comparison

Property This compound 4-Nitroaniline N-Isopropyl-4-fluoroaniline 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
Molecular Formula C₉H₁₀N₂O₂ C₆H₆N₂O₂ C₉H₁₁FN C₁₃H₁₅F₃N₃O₄
Molar Mass (g/mol) 178.19 138.12 151.19 346.27
Melting Point Not reported (solid) ~148°C Not reported ~75–80°C (estimated)
Key Reactivity Nitro reduction, cyclopropane ring-opening Electrophilic substitution Hydrogenation, fluorination Herbicidal activity, radical reactions
Acidity (pKa) ~2–3 (estimated) ~1.0 ~4.5 (amine) Not applicable

Contrasts :

  • Agrochemicals : 2,6-Dinitro derivatives are preferred for herbicidal activity due to multiple nitro groups.
  • Pharmaceuticals : Fluorinated analogs (e.g., N-isopropyl-4-fluoroaniline) are more common in drug discovery due to fluorine’s metabolic stability.

Biological Activity

N-Cyclopropyl-4-nitroaniline is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group (NO2-NO_2) attached to an aniline structure, with a cyclopropyl group substituent. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form reactive intermediates that interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Nitro Reduction : The nitro group can be reduced to form reactive species that may bind to DNA or proteins, leading to cellular damage or apoptosis.
  • Cyclopropyl Group Effects : The cyclopropyl moiety may enhance binding affinity and specificity towards certain targets, influencing the compound's pharmacological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus subtilis16 μg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study evaluating its cytotoxic effects on various cancer cell lines revealed:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound possesses significant cytotoxicity against cancer cells, warranting further investigation into its mechanisms and potential clinical applications .

Case Studies and Research Findings

  • Antimicrobial Screening : A recent study compared the antimicrobial efficacy of this compound with standard antibiotics. It was found to exhibit comparable or superior activity against resistant bacterial strains, suggesting its potential as an alternative treatment option .
  • Cytotoxicity Assessment : In a comparative analysis of various nitroaniline derivatives, this compound showed enhanced cytotoxic effects in cancer cell lines compared to other derivatives, highlighting its unique structural advantages .
  • Metabolic Pathways : Research into the metabolic pathways of this compound indicated that microbial degradation leads to several metabolites, which may also possess biological activity. This aspect is crucial for understanding the compound's environmental impact and therapeutic potential .

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